molecular formula C26H26N2O2S B085052 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene CAS No. 12224-40-7

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Cat. No.: B085052
CAS No.: 12224-40-7
M. Wt: 430.6 g/mol
InChI Key: AIXZBGVLNVRQSS-UHFFFAOYSA-N
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Description

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT), with the molecular formula C₂₆H₂₆N₂O₂S and molecular weight 430.56 g/mol, is a heterocyclic compound featuring a central thiophene ring flanked by two benzoxazole moieties substituted with tert-butyl groups . It is widely recognized for its dual roles:

  • Fluorescent properties: BBOT exhibits bright blue fluorescence under UV light, making it valuable in organic light-emitting diodes (OLEDs) and hybrid silica gel films for optoelectronic applications .
  • Antimicrobial activity: Isolated from marine-derived Streptomyces sp. G278, BBOT demonstrates antimicrobial effects against Enterococcus faecalis (MIC = 256 µg/mL) .
  • Analytical applications: BBOT serves as a reference material in elemental analysis and chromatography due to its high purity and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIXZBGVLNVRQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C
Source PubChem
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Molecular Formula

C26H26N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID1048205
Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Molecular Weight

430.6 g/mol
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Physical Description

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-
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CAS No.

7128-64-5, 52232-33-4
Record name 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene
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Record name Bis(tert-butyl benzoxazolyl) thiophene
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Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene typically involves the reaction of 2,5-dibromothiophene with 5-tert-butyl-2-benzoxazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a high temperature to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or sublimation techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

BBOT serves as a photoinitiator in photopolymerization reactions. Photoinitiators are crucial in processes such as the production of coatings, adhesives, and inks where light is used to initiate polymerization. The compound's ability to absorb UV light and re-emit it as visible light makes it particularly effective in these applications.

In biological research, BBOT is utilized as a fluorescent probe in fluorescence microscopy. Its strong fluorescence allows for enhanced imaging of biological samples, making it an invaluable tool in cellular biology and histology . Additionally, it is being explored for use in diagnostic assays , where its fluorescent properties can aid in the detection of specific biomolecules.

Medical Applications

BBOT's potential in medicine includes its role in drug delivery systems . The compound can be engineered to release therapeutic agents upon exposure to specific wavelengths of light, providing a targeted approach to treatment. This phototherapeutic application is particularly promising for localized therapies where minimizing systemic exposure is critical.

Industrial Applications

BBOT is widely used as an optical brightener across various industries:

  • Textiles : Enhances the brightness of fabrics by converting UV light into visible light.
  • Plastics : Improves the stability and appearance of plastic products.
  • Coatings and Inks : Used to enhance the visual appeal and performance of coatings and printing inks.
  • Detergents : Acts as a whitening agent in laundry detergents .

Table 2: Industrial Uses of BBOT

IndustryApplication
TextilesOptical brightener
PlasticsStability enhancer
CoatingsVisual enhancement
DetergentsWhitening agent

Case Studies and Research Findings

Several studies have documented the effectiveness of BBOT in various applications:

  • A study highlighted its use in fluorescence microscopy for imaging cellular structures, demonstrating enhanced resolution compared to traditional methods.
  • Research on BBOT's role as a photoinitiator showed significant improvements in polymerization rates and final product qualities when used in UV-cured coatings .
  • Another investigation quantified BBOT's presence in food contact materials, underscoring its relevance in safety assessments for consumer products .

Mechanism of Action

The mechanism of action of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene involves its ability to absorb ultraviolet light and emit visible light. This property is due to the electronic transitions within the benzoxazole rings and the thiophene core. The compound’s fluorescence is attributed to the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the visible spectrum .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Antimicrobial Activity: BBOT vs. Thiocarboxylic A

Thiocarboxylic A (C₁₈H₂₀O₄S, MW = 332 g/mol), isolated from Penicillium sp. sb62, shares a microbial origin with BBOT but exhibits superior antimicrobial potency (Table 1).

Compound Target Microorganisms MIC (µg/mL) Reference
BBOT Enterococcus faecalis 256.0
Thiocarboxylic A E. coli ATCC35218 2.3
S. aureus ATCC25923 0.1
C. albicans ATCC10231 0.1

Key distinctions :

  • Thiocarboxylic A’s broad-spectrum efficacy (bacteria and fungi) contrasts with BBOT’s narrower activity against Gram-positive bacteria.
  • Structural differences: Thiocarboxylic A lacks benzoxazole groups and features a thiocarboxylic acid moiety, likely enhancing its membrane permeability .
Optoelectronic Performance: BBOT vs. Other Benzoxazolyl Thiophenes

BBOT’s exciplex-forming ability in OLEDs is compared to structurally similar compounds (Table 2).

Compound Application Key Property Performance Reference
BBOT OLED electron transport layer Exciplex formation with pyrazoline HTMs Luminance efficiency: ~2× improvement
2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene Organic semiconductors Extended π-conjugation with alkyl chains Enhanced charge mobility in thin films

Key distinctions :

  • The didodecyloxyphenyl-substituted thiophene in has superior solubility and film-forming properties due to its long alkyl chains, whereas BBOT relies on benzoxazole groups for electron transport efficiency.
Host-Guest Interactions: BBOT vs. Other Benzoxazolyl Derivatives

BBOT forms unique nanostructures with cyclodextrins (CDs), unlike simpler benzoxazole derivatives (Table 3).

Compound Host Molecule Interaction Outcome Reference
BBOT β-CD, γ-CD 1:1 or 1:2 inclusion complexes Nanotube formation at high concentrations
Benzoxazole-2-amine α-CD 1:1 inclusion complex No secondary assembly observed

Key distinctions :

  • BBOT’s thiophene core enables planar stacking with CDs, facilitating nanotube formation. Benzoxazole-2-amine’s smaller structure limits such hierarchical assembly .

Biological Activity

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, commonly referred to as BBOT, is a synthetic organic compound belonging to the benzoxazole derivative family. Its molecular formula is C₂₆H₂₆N₂O₂S, with a molecular weight of approximately 430.57 g/mol. This compound is primarily recognized for its role as an optical brightener , converting ultraviolet light into visible light, which enhances the brightness of various materials, including plastics and textiles.

BBOT is characterized by its light yellow to green powder form and exhibits significant lipophilicity, indicated by a logP value of 8.6 at 25°C. The synthesis typically involves the condensation reaction of thiophene-2,5-dicarboxylic acid with 5-tert-butyl-o-aminophenol in the presence of boric acid under elevated temperatures (above 180°C) to facilitate water removal.

The biological activity of BBOT can be attributed to its ability to absorb UV light and emit visible light through electronic transitions within its benzoxazole rings and thiophene core. This fluorescence property makes it a valuable tool in various scientific applications, particularly in biological imaging and as a fluorescent probe in analytical chemistry .

Toxicological Concerns

There are indications that BBOT may produce mutagenic effects based on studies with structurally similar compounds. Reports suggest limited evidence of irreversible but non-lethal mutagenic effects following exposure . Additionally, BBOT has been classified as a hazardous substance under OSHA regulations due to potential long-term adverse effects on aquatic environments and possible health risks upon ingestion or inhalation .

Case Studies and Research Findings

  • Fluorescent Whitening Agents in Food Samples : A study quantified BBOT in tea infusions at a concentration of 268.5 ng/L. This highlights its prevalence in food products and raises concerns regarding its biological impact when ingested .
  • Impact on Silkworm Larvae : Research indicated that adding fluorescent whitening agents like BBOT to silkworm diets significantly improved the oral infectivity of recombinant viruses, achieving infection rates up to 90%. This suggests that BBOT may alter physiological responses in biological systems, although the underlying mechanisms remain unclear .

Applications in Scientific Research

BBOT's fluorescent properties have led to its application in various fields:

  • Chemistry : As a photoinitiator in polymerization reactions.
  • Biology : In fluorescence microscopy for visualizing biological samples.
  • Medicine : Investigated for potential use in diagnostic assays and medical imaging agents .

Summary Table of Key Characteristics

PropertyDescription
Molecular FormulaC₂₆H₂₆N₂O₂S
Molecular Weight430.57 g/mol
AppearanceLight yellow to green powder
LogP Value8.6 (indicating high lipophilicity)
Primary UseOptical brightener
Potential Biological ActivityAntimicrobial properties (not extensively documented)
Toxicological ConcernsPossible mutagenic effects; hazardous nature

Q & A

Basic Research Questions

Q. What are the key spectroscopic and physicochemical properties used to characterize 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene?

  • Answer: The compound is characterized by UV-Vis spectroscopy (λmax absorption at 375 nm and emission at 435 nm in ethanol), GC-MS for fragmentation patterns, and NMR (HSQC for structural confirmation). Physicochemical properties include a molecular weight of 430.56 g/mol, melting point of 196–203°C, and solubility in organic solvents like ethanol, chloroform, and alkanes. These parameters are critical for purity assessment and application design .

Q. What synthetic routes are commonly employed to produce this compound?

  • Answer: Synthesis typically involves condensation reactions between substituted benzoxazole precursors and thiophene derivatives. Post-synthesis purification methods include Soxhlet extraction with solvents like chloroform and sublimation to achieve ≥99% purity. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products .

Q. How is the compound’s stability assessed under experimental conditions?

  • Answer: Stability is evaluated via thermal analysis (e.g., differential scanning calorimetry to confirm melting points and decomposition thresholds) and exposure studies to light, oxygen, and moisture. For example, its fluorescence stability in polymer matrices is monitored under UV irradiation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (196–203°C vs. 199–201°C)?

  • Answer: Discrepancies may arise from polymorphic forms or impurities. Researchers should use standardized methods like DSC with controlled heating rates (e.g., 10°C/min under inert gas) and compare results with high-purity reference samples (≥99.0%). Cross-validation with elemental analysis and NMR can confirm structural consistency .

Q. What methodological considerations are critical for incorporating this compound into conjugated polymers?

  • Answer: Stille polymerization with donor monomers (e.g., 2,5-bis(trimethylstannyl)thiophene) under microwave irradiation in anhydrous chlorobenzene is a common approach. Post-polymerization, solubility challenges in short-chain solvents require Soxhlet extraction with chloroform. Structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis is essential .

Q. How should contradictory antimicrobial activity data (e.g., MIC values) be interpreted?

  • Answer: Variations in MIC values (e.g., 256 µg/mL for E. faecalis vs. 0.1 µg/mL for S. aureus) may reflect strain-specific sensitivity or assay conditions (e.g., broth microdilution vs. agar diffusion). Researchers must standardize protocols (CLSI guidelines), include positive controls (e.g., streptomycin), and validate results with dose-response curves .

Q. What strategies mitigate environmental risks during experimental use?

  • Answer: Waste containing this compound must be segregated and treated by professional hazardous waste services due to potential persistence in ecosystems. Lab protocols should enforce PPE (gloves, masks) and avoid aqueous disposal. Environmental fate studies using HPLC-MS can track degradation products .

Q. How does the compound’ fluorescence behavior vary in different solvent systems?

  • Answer: Solvent polarity and hydrogen bonding affect fluorescence quantum yield. For example, in ethanol, λem is 435 nm, but red/blue shifts may occur in alkanes or paraffin. Researchers should use spectrofluorometry with controlled solvent dielectric constants and compare with reference spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Reactant of Route 2
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2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

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